molecular formula C19H15N3O2 B2843362 N-[3-(2-Oxoazetidin-1-yl)phenyl]isoquinoline-1-carboxamide CAS No. 2249291-04-9

N-[3-(2-Oxoazetidin-1-yl)phenyl]isoquinoline-1-carboxamide

Cat. No.: B2843362
CAS No.: 2249291-04-9
M. Wt: 317.348
InChI Key: VDUOWBFVHRAWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-Oxoazetidin-1-yl)phenyl]isoquinoline-1-carboxamide is a synthetic organic compound with the molecular formula C19H15N3O2 This compound features an isoquinoline core linked to a phenyl ring substituted with an oxoazetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Oxoazetidin-1-yl)phenyl]isoquinoline-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl3).

    Introduction of the Phenyl Ring: The phenyl ring is introduced through a Suzuki coupling reaction, where a boronic acid derivative of the phenyl ring is coupled with a halogenated isoquinoline in the presence of a palladium catalyst.

    Formation of Oxoazetidine Moiety: The oxoazetidine moiety is synthesized separately, often starting from an azetidine precursor, which is oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Final Coupling: The final step involves coupling the oxoazetidine-substituted phenyl ring with the isoquinoline core through an amide bond formation, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the use of palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxoazetidine moiety, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the carbonyl group in the oxoazetidine moiety, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: HNO3, Br2, FeCl3 (for chlorination)

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, halo, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(2-Oxoazetidin-1-yl)phenyl]isoquinoline-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with various biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. It may be evaluated for its efficacy in treating diseases or conditions, particularly those involving inflammation or cancer.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(2-Oxoazetidin-1-yl)phenyl]isoquinoline-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-Oxoazetidin-1-yl)phenyl]benzamide
  • N-[3-(2-Oxoazetidin-1-yl)phenyl]pyridine-2-carboxamide
  • N-[3-(2-Oxoazetidin-1-yl)phenyl]quinoline-2-carboxamide

Uniqueness

N-[3-(2-Oxoazetidin-1-yl)phenyl]isoquinoline-1-carboxamide is unique due to its isoquinoline core, which imparts distinct electronic and steric properties compared to similar compounds with benzamide, pyridine, or quinoline cores. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[3-(2-oxoazetidin-1-yl)phenyl]isoquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-17-9-11-22(17)15-6-3-5-14(12-15)21-19(24)18-16-7-2-1-4-13(16)8-10-20-18/h1-8,10,12H,9,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUOWBFVHRAWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=CC(=C2)NC(=O)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.